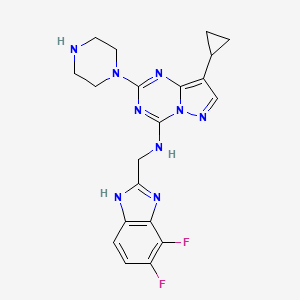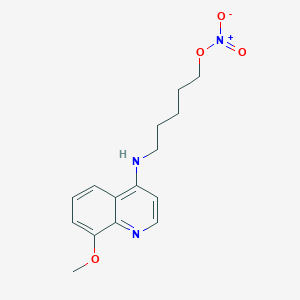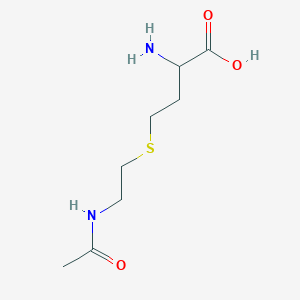
4-(2-Acetamidoethylsulfanyl)-2-amino-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GW274150 is a small molecule drug that acts as a highly selective inhibitor of inducible nitric oxide synthase (iNOS). It is known for its potent, time-dependent inhibition of iNOS, with minimal activity against endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). This compound has been investigated for its potential therapeutic applications in conditions such as asthma, migraine, and rheumatoid arthritis .
Vorbereitungsmethoden
The synthesis of GW274150 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The industrial production methods for GW274150 are not extensively documented, but it is typically synthesized in research laboratories for experimental purposes.
Analyse Chemischer Reaktionen
GW274150 undergoes various chemical reactions, primarily involving its interaction with nitric oxide synthase enzymes. It is an arginine competitive, NADPH-dependent inhibitor of iNOS . The compound’s major reactions include:
Oxidation: GW274150 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: It may also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, especially involving its functional groups.
Common reagents used in these reactions include NADPH and arginine, with the major products being the inhibited forms of iNOS .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a tool compound to study the inhibition of nitric oxide synthase enzymes.
Biology: GW274150 is employed in research to understand the role of nitric oxide in biological systems.
Medicine: The compound has shown promise in reducing inflammation and oxidative stress in conditions such as renal ischemia/reperfusion injury, asthma, and migraine.
Industry: While its industrial applications are limited, GW274150 is valuable in pharmaceutical research and development.
Wirkmechanismus
GW274150 exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). It competes with arginine for binding to the active site of iNOS, thereby preventing the production of nitric oxide (NO). This inhibition reduces the levels of NO, which is implicated in various inflammatory and pathological processes . The compound’s molecular targets include iNOS, and its pathways involve the NADPH-dependent reduction of arginine to citrulline and NO .
Vergleich Mit ähnlichen Verbindungen
GW274150 is often compared with other iNOS inhibitors, such as GW273629. Both compounds are highly selective for iNOS over eNOS and nNOS, but GW274150 has a longer half-life and higher oral bioavailability . Similar compounds include:
GW273629: Another potent iNOS inhibitor with a shorter half-life compared to GW274150.
1400W: A selective iNOS inhibitor with a different chemical structure and mechanism of action.
Aminoguanidine: An older iNOS inhibitor with broader activity against other nitric oxide synthase isoforms.
GW274150’s uniqueness lies in its high selectivity, potency, and favorable pharmacokinetic profile, making it a valuable tool in nitric oxide research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H16N2O3S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
4-(2-acetamidoethylsulfanyl)-2-aminobutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-6(11)10-3-5-14-4-2-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
CFSCWUKWZKWJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


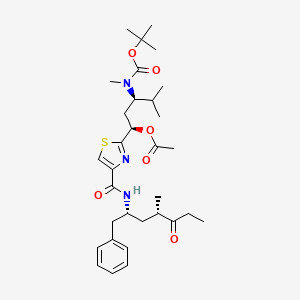

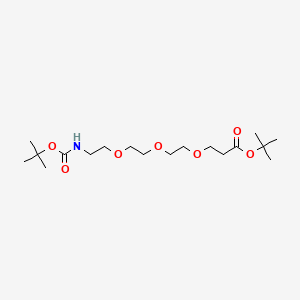

![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)
